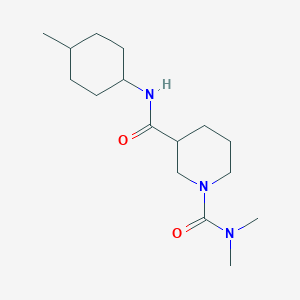
N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes and signaling pathways that are involved in cell proliferation, differentiation, and survival. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. Additionally, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide in lab experiments is its potent biological activity against cancer cells. This compound has been shown to exhibit a high degree of selectivity towards cancer cells, which makes it an attractive candidate for the development of anticancer drugs. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or in vivo.
Direcciones Futuras
There are several potential future directions for the research on N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide. One area of interest is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the identification of new targets for cancer therapy. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide involves the reaction of 3-fluoroaniline with phenyl isocyanate in the presence of a catalyst. The resulting intermediate is then treated with sodium azide to form the desired product. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease due to its ability to inhibit the formation of amyloid beta plaques in the brain.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-11-5-4-6-12(9-11)17-15(21)14-10-20(19-18-14)13-7-2-1-3-8-13/h1-10H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWPDDMFXZZAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)

